molecular formula C16H20N4O2S B2861780 Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 871558-59-7

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2861780
CAS No.: 871558-59-7
M. Wt: 332.42
InChI Key: BZNUGYFZJNRNNI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of ethyl 4-amino-5-carboxylate with phenylpiperazine under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for various receptors, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

  • This compound

  • Ethyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

These compounds share the thiazole core but differ in the substituents on the piperazine ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-14(17)18-16(23-13)20-10-8-19(9-11-20)12-6-4-3-5-7-12/h3-7H,2,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUGYFZJNRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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